molecular formula C16H17N3O B5749356 N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No. B5749356
M. Wt: 267.33 g/mol
InChI Key: OZAZYIZGOWUBOX-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BCH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCH belongs to the class of hydrazide compounds and is structurally similar to other hydrazide-based inhibitors such as isoniazid and hydralazine.

Mechanism of Action

The mechanism of action of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the inhibition of MAO, which is a mitochondrial enzyme that catalyzes the oxidation of monoamine neurotransmitters. By inhibiting MAO, N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide increases the levels of these neurotransmitters in the brain, leading to potential therapeutic benefits in neurological disorders. The exact mechanism of how N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide interacts with MAO is still under investigation, but it is believed to involve binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on MAO, N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have antioxidant properties and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are also limitations to the use of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential therapeutic benefits in humans are still being investigated. Furthermore, the synthesis of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a challenging process that requires specialized expertise and equipment.

Future Directions

There are several future directions for the study of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential area of research is the development of more potent and selective inhibitors of MAO that can be used in the treatment of neurological disorders. Another area of research is the investigation of the potential therapeutic benefits of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in other diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential side effects in humans.
Conclusion:
In conclusion, N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of MAO, leading to potential therapeutic benefits in neurological disorders. N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for the study of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, including the development of more potent and selective inhibitors and the investigation of its potential therapeutic benefits in other diseases.

Synthesis Methods

The synthesis of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves several steps, starting with the condensation of 4-cyanobenzaldehyde and bicyclo[4.1.0]hept-2-ene-7-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry. The synthesis of N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has shown promising results in preclinical studies as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO has been shown to increase the levels of these neurotransmitters, leading to potential therapeutic benefits in neurological disorders.

properties

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-9-11-5-7-12(8-6-11)10-18-19-16(20)15-13-3-1-2-4-14(13)15/h5-8,10,13-15H,1-4H2,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAZYIZGOWUBOX-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.